molecular formula C21H27N3O3 B2625215 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(3-methoxyphenyl)acetamide CAS No. 1788533-33-4

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(3-methoxyphenyl)acetamide

Cat. No.: B2625215
CAS No.: 1788533-33-4
M. Wt: 369.465
InChI Key: INPSRYOJOLIYDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrano[4,3-c]pyrazole core, followed by the attachment of the cyclopentyl and 3-methoxyphenylacetamide groups. The exact synthetic route would depend on the available starting materials and the desired conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyran and pyrazole rings, along with the attached cyclopentyl and 3-methoxyphenylacetamide groups. The exact structure would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrano[4,3-c]pyrazole core, as well as the attached groups. The pyrazole ring is known to participate in various chemical reactions, including cycloadditions and substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research has demonstrated the synthesis and characterization of novel coordination complexes derived from pyrazole-acetamide derivatives, showcasing significant antioxidant activity. These complexes involve Co(II) and Cu(II) ions coordinated with pyrazole and acetamide groups, forming structures with potential implications in developing antioxidant agents. The study highlights the effect of hydrogen bonding in the self-assembly process of these complexes, suggesting a methodological approach that could be applicable to structurally related compounds like "N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(3-methoxyphenyl)acetamide" for exploring their antioxidant capacities or molecular assembly behaviors (Chkirate et al., 2019).

Anticancer and Antiviral Activities

Another study focuses on the synthesis of 2-pyrazoline-substituted 4-thiazolidinones, starting from pyrazolines, and evaluating their in vitro anticancer and antiviral activities. Some compounds in this category have shown selective inhibition of leukemia cell lines and high activity against specific virus strains. This suggests potential therapeutic applications for structurally similar compounds in anticancer and antiviral treatments, indicating a research direction that could be explored for the specified compound (Havrylyuk et al., 2013).

Anti-Microbial Activities

The development of novel thiazole derivatives incorporating the pyrazole moiety and evaluating their anti-bacterial and anti-fungal activities represent another relevant application. This study underscores the potential of such compounds in combating microbial infections, suggesting that "this compound" could similarly be investigated for antimicrobial properties, given its structural analogies (Saravanan et al., 2010).

Neuroprotective Effects

Investigations into novel pyrano[3,2-c]chromene derivatives for their neuroprotective effects against oxidative stress and cholinesterase inhibitory activity highlight another area of scientific application. Compounds showing high acetylcholinesterase inhibitory activity and significant neuroprotective effects suggest potential for treating neurodegenerative disorders. This indicates a research pathway for evaluating the neuroprotective potential of structurally similar compounds (Sameem et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper disposal methods .

Future Directions

The future research directions for this compound could include further studies of its synthesis, properties, and potential biological activities. It could also be interesting to explore the effects of modifying the structure of the compound, such as by changing the attached groups or the size of the rings .

Properties

IUPAC Name

N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-26-17-8-4-5-15(11-17)12-21(25)22-13-19-18-14-27-10-9-20(18)24(23-19)16-6-2-3-7-16/h4-5,8,11,16H,2-3,6-7,9-10,12-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPSRYOJOLIYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCC2=NN(C3=C2COCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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